4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid
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Overview
Description
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromine atom at the 7th position of the isoquinoline ring and a benzoic acid moiety attached to the isoquinoline through a methylene bridge. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of isoquinoline derivatives followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: A simpler analog with a bromine atom on the benzoic acid ring.
7-Bromoisoquinoline: A related compound with a bromine atom on the isoquinoline ring.
Isoquinoline-2-carboxylic acid: Another isoquinoline derivative with a carboxylic acid group.
Uniqueness
4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid is unique due to its combined structural features of both isoquinoline and benzoic acid moieties. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its simpler analogs.
Properties
CAS No. |
820236-66-6 |
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Molecular Formula |
C17H12BrNO3 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
4-[(7-bromo-1-oxoisoquinolin-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H12BrNO3/c18-14-6-5-12-7-8-19(16(20)15(12)9-14)10-11-1-3-13(4-2-11)17(21)22/h1-9H,10H2,(H,21,22) |
InChI Key |
AMEKIYOUZARTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN(C2=O)CC3=CC=C(C=C3)C(=O)O)Br |
Origin of Product |
United States |
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